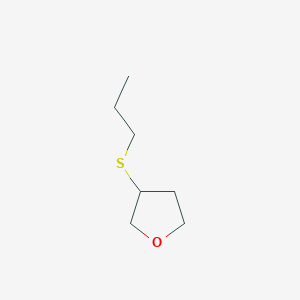
3-(Propylsulfanyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propylsulfanyl)oxolane is an organic compound that belongs to the class of heterocyclic compounds known as oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom in the ring. The presence of a propylsulfanyl group attached to the oxolane ring makes this compound unique and interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propylsulfanyl)oxolane typically involves the reaction of oxolane with propylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where oxolane is treated with propylthiol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The use of continuous flow reactors allows for better control over reaction conditions and higher yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Propylsulfanyl)oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: Nucleophilic substitution reactions can replace the propylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfide.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
3-(Propylsulfanyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Propylsulfanyl)oxolane involves its interaction with specific molecular targets. The propylsulfanyl group can undergo oxidation to form reactive intermediates that can interact with biological molecules. These interactions can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A similar cyclic ether without the propylsulfanyl group.
1,4-Dioxane: Another cyclic ether with two oxygen atoms in the ring.
Furan: A five-membered ring with one oxygen atom but with a different structure.
Uniqueness
The presence of the propylsulfanyl group in 3-(Propylsulfanyl)oxolane makes it unique compared to other cyclic ethers. This functional group imparts different chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
64823-90-1 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
3-propylsulfanyloxolane |
InChI |
InChI=1S/C7H14OS/c1-2-5-9-7-3-4-8-6-7/h7H,2-6H2,1H3 |
InChI Key |
ZYUPRLWUNPHZCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



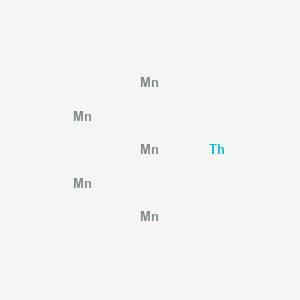
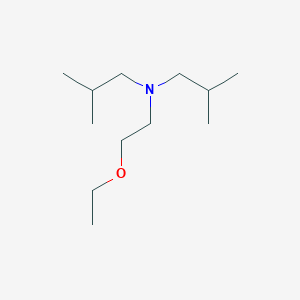
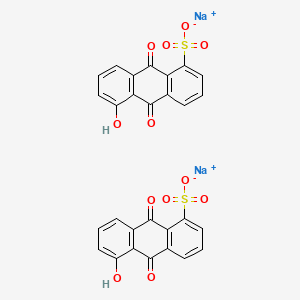
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)
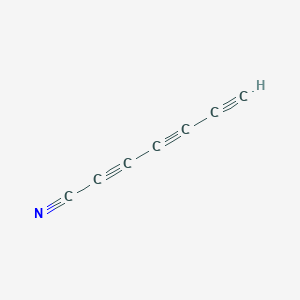
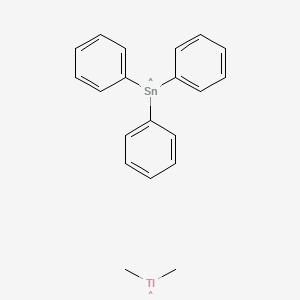
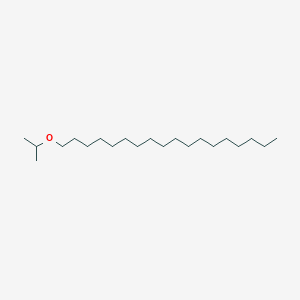

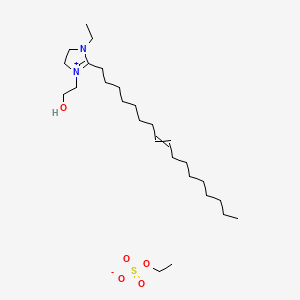
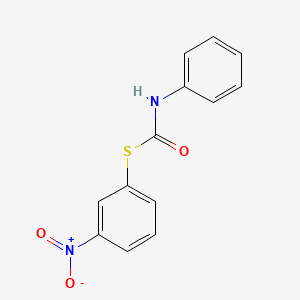
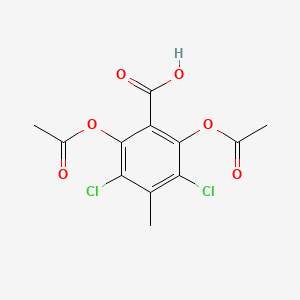
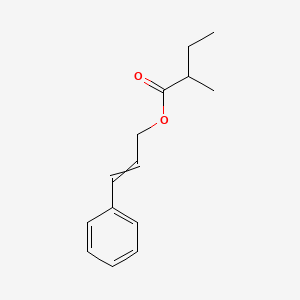
![2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide](/img/structure/B14482750.png)
